molecular formula C9H9BrFN B1443918 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1339780-81-2

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B1443918
CAS番号: 1339780-81-2
分子量: 230.08 g/mol
InChIキー: PYEHFROKBCYAIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction to 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Chemical Classification and Nomenclature

This compound belongs to the tetrahydroisoquinoline (THIQ) class of organic compounds, characterized by a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. Its systematic IUPAC name reflects the substitution pattern:

  • Position 6 : Bromine atom (Br)
  • Position 8 : Fluorine atom (F)
  • Core structure : 1,2,3,4-Tetrahydroisoquinoline

Molecular Formula : C₉H₉BrFN
Molecular Weight : 230.08 g/mol
CAS Registry Numbers :

  • 1339780-81-2 (free base)
  • 1432679-94-1 (hydrochloride salt)

Variations in CAS numbers often correspond to differences in salt forms or stereoisomers. For example, the hydrochloride salt includes an additional HCl moiety (C₉H₁₀BrClFN).

Structural Features of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline scaffold consists of:

  • Aromatic benzene ring : Provides planar rigidity and π-π stacking potential.
  • Partially saturated piperidine ring : Introduces conformational flexibility and basic nitrogen functionality.

Key structural attributes :

  • Halogen substituents :
    • Bromine at C6: Enhances electron-withdrawing effects and polarizability.
    • Fluorine at C8: Increases lipophilicity and metabolic stability.
  • Stereochemistry : The saturated ring allows for chiral centers, though most synthetic routes yield racemic mixtures unless asymmetric catalysis is employed.

Table 1: Structural and Physicochemical Properties

Property Value Source
Boiling Point 280.7±40.0 °C (predicted)
Density 1.506±0.06 g/cm³ (predicted)
LogP (Partition Coefficient) 3.084
pKa 8.36±0.20 (predicted)

Significance of Halogen Substitution Pattern

The bromine and fluorine substituents confer distinct advantages in drug design:

Bromine (C6):
  • Electron-withdrawing effect : Polarizes the aromatic ring, enhancing reactivity in electrophilic substitution reactions.
  • Halogen bonding : Forms non-covalent interactions with protein backbone carbonyl groups, improving target affinity.
Fluorine (C8):
  • Lipophilicity modulation : Increases membrane permeability while maintaining solubility.
  • Metabolic stabilization : Blocks oxidative degradation pathways common in unsubstituted aromatic systems.

Synergistic effects : The 6-bromo-8-fluoro pattern balances electronic and steric properties, making the compound a versatile intermediate for optimizing drug candidates.

Historical Context of Tetrahydroisoquinoline Research

Tetrahydroisoquinolines have been studied since the early 20th century, with notable milestones:

  • 1930s : Isolation of natural THIQ alkaloids (e.g., papaverine) from Papaver somniferum.
  • 1980s : Synthetic THIQs explored as dopamine receptor ligands and antidepressants.
  • 2010s–present : Halogenated THIQs gain prominence in kinase inhibitor and anticancer agent development.

This compound emerged in the 2010s as a scaffold for optimizing halogen-bond interactions in protease inhibitors.

Position in Modern Medicinal Chemistry

The compound’s applications include:

  • Kinase inhibitor design : Halogen bonds enhance binding to ATP-binding pockets.
  • Anticancer agents : Bromine substituents improve intercalation with DNA grooves.
  • Neurotherapeutics : Fluorine substitution mitigates blood-brain barrier penetration challenges.

Table 2: Representative Halogenated THIQs in Drug Development

Compound Target Role of Halogens
6-Bromo-8-fluoro-THIQ MDM2-p53 interaction Bromine stabilizes halogen bond
5-Fluoro-THIQ derivatives Serotonin receptors Fluorine enhances selectivity

The compound’s synthetic accessibility and modular substitution pattern ensure its continued relevance in structure-activity relationship (SAR) studies.

特性

IUPAC Name

6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEHFROKBCYAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339780-81-2
Record name 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

General Synthetic Strategy

The synthesis of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline generally follows a multi-step organic synthesis pathway that includes:

  • Introduction of bromine and fluorine substituents at specific positions on the isoquinoline ring.
  • Formation of the tetrahydroisoquinoline core via cyclization reactions.
  • Reduction steps to achieve the tetrahydroisoquinoline saturation state.

This approach ensures the selective functionalization of the isoquinoline scaffold and the preservation of the halogen substituents critical for the compound's biological activity.

Detailed Preparation Routes

Starting Materials and Initial Functionalization

Cyclization to Form the Isoquinoline Core

  • Pomeranz–Fritsch cyclization : A key step where the Schiff base formed from the aldehyde and an amine undergoes acid-catalyzed cyclization to yield the dihydroisoquinoline intermediate.
  • This cyclization step is crucial for establishing the bicyclic framework while retaining the halogen substituents.

Reduction to Tetrahydroisoquinoline

  • Sodium borohydride reduction : The dihydroisoquinoline intermediate is reduced to the tetrahydroisoquinoline form using sodium borohydride, a mild reducing agent that selectively reduces the unsaturated ring without affecting the halogen substituents.
  • This step yields this compound as a key product.

Halogenation and Substitution Reactions

  • In some synthetic sequences, bromination and fluorination are carried out on preformed tetrahydroisoquinoline derivatives to introduce the halogen atoms at the desired positions.
  • Alternative routes involve diazotization of amino groups followed by copper(I) bromide-mediated bromination to install bromine at specific sites.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Directed ortho-lithiation Alkyl lithium reagents, low temperature Introduction of fluorine and bromine groups
2 Schiff base formation Aromatic aldehyde + amine Imine intermediate
3 Pomeranz–Fritsch cyclization Acid catalyst (e.g., HCl) 3,4-Dihydroisoquinoline intermediate
4 Reduction Sodium borohydride (NaBH4) 1,2,3,4-Tetrahydroisoquinoline derivative
5 Halogenation (if needed) Diazotization + CuBr + HBr Selective bromination at 6-position

Research Findings and Characterization

  • The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its reduction to tetrahydroisoquinoline derivatives has been demonstrated with good yields using sodium borohydride.
  • Methylation of the tetrahydroisoquinoline nitrogen followed by reduction has been reported to produce novel isoquinolinium derivatives, indicating the versatility of the synthetic approach.
  • Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm the structure and purity of the synthesized compound.
  • The presence of bromine and fluorine substituents influences the chemical reactivity and biological activity, making the control over their introduction critical during synthesis.

Industrial and Practical Considerations

  • Industrial synthesis may utilize continuous flow reactors to improve reaction efficiency, scalability, and product consistency.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
  • The compound is often isolated and stored as its hydrochloride salt to improve stability and handling in research and industrial settings.

Summary Table of Key Preparation Methods

Preparation Aspect Description Reference
Starting Material 2-Bromobenzaldehyde or substituted benzaldehydes
Halogen Introduction Directed ortho-lithiation, diazotization followed by CuBr bromination
Cyclization Method Pomeranz–Fritsch cyclization of Schiff base
Reduction Step Sodium borohydride reduction of dihydroisoquinoline intermediate
Alternative Functionalization Methylation and further reduction to modify nitrogen functionality
Industrial Scale-Up Use of continuous flow reactors for enhanced efficiency
Characterization Techniques NMR, IR spectroscopy for structural confirmation and purity assessment

科学的研究の応用

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

作用機序

The mechanism of action of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Structural Analogues: Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
6-Bromo-8-fluoro-THIQ 6-Br, 8-F C₉H₉BrFN 230.08 CNS drug candidates, synthetic intermediate
8-Fluoro-2-methyl-THIQ (Compound 32) 8-F, 2-CH₃ C₁₀H₁₂FN 165.21 Model compound for N-alkylation studies
6-Bromo-2-(trifluoroacetyl)-THIQ 6-Br, 2-CF₃CO C₁₁H₉BrF₃NO 332.10 Intermediate for sulfonamide synthesis
8-Bromo-6-methoxy-THIQ 8-Br, 6-OCH₃ C₁₀H₁₂BrNO 242.11 Synthetic precursor for methoxy analogues
CKD712 (1-α-naphthylmethyl-THIQ) 1-C₁₀H₇CH₂, 6,7-OH C₂₀H₂₁NO₂ 307.39 Wound healing via VEGF induction

Key Observations :

  • Halogen Positioning: The bromine-fluorine combination in 6-Bromo-8-fluoro-THIQ distinguishes it from methoxy or methyl-substituted analogues.
  • Functional Groups : The trifluoroacetyl group in 6-Bromo-2-(trifluoroacetyl)-THIQ increases steric bulk, limiting its direct biological activity but making it a versatile intermediate for further derivatization .
  • Biological Activity : CKD712, with a naphthylmethyl group and dihydroxy substituents, demonstrates VEGF-promoting effects, unlike halogenated THIQs, which are primarily explored for CNS targets .

Physicochemical Properties

Property 6-Bromo-8-fluoro-THIQ 8-Fluoro-2-methyl-THIQ CKD712
Molecular Weight 230.08 165.21 307.39
LogP (Predicted) ~2.5 ~1.8 ~3.2
Water Solubility Low Moderate Low
Metabolic Liability Low (due to F) Moderate High (phenolic OH)

Insights: The bromine-fluorine combination in 6-Bromo-8-fluoro-THIQ increases hydrophobicity (LogP ~2.5) compared to non-halogenated THIQs, favoring membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, and how does halogen positioning affect reaction efficiency?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Cyclization of phenethylamine derivatives to form the tetrahydroisoquinoline core.
  • Step 2 : Electrophilic halogenation (bromination/fluorination) or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig for fluorine introduction).
  • Regioselectivity : Bromine at position 6 and fluorine at position 8 require careful control of directing groups (e.g., hydroxyl or boronic acid intermediates) to avoid competing substitutions. For example, bromination of fluorinated precursors may yield mixed regioisomers without steric/electronic optimization .
    • Key Data : Analogous compounds (e.g., 6-Bromo-1,2,3,4-tetrahydroquinoline, CAS 22190-35-8) show yields of 60–75% using Pd-catalyzed cross-coupling, but fluorination often reduces efficiency due to side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent halogens).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₉BrFNₓ).
  • HPLC : Reverse-phase HPLC with UV detection (>95% purity threshold) .
    • Challenges : Fluorine’s electronegativity may complicate ¹H NMR splitting patterns, requiring ¹⁹F NMR for unambiguous assignment .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during halogenation of the tetrahydroisoquinoline scaffold?

  • Case Study : In 8-Bromo-6-fluoro analogs, competing bromination at position 5 or 7 can occur if directing groups (e.g., methoxy or boronic acid) are not optimized. Computational modeling (DFT) predicts electron density distribution to guide reagent selection (e.g., NBS vs. Br₂) .
  • Experimental Fix : Use protecting groups (e.g., Boc for NH) to block undesired sites. For example, fluorination before bromination reduces steric hindrance at position 8 .

Q. How does the bromo-fluoro substitution pattern influence biological activity in receptor-binding assays?

  • Structure-Activity Relationship (SAR) :

  • Bromine : Enhances lipophilicity and π-stacking in hydrophobic binding pockets (e.g., kinase inhibitors).
  • Fluorine : Modulates electron density and improves metabolic stability.
    • Data Interpretation : In related compounds (e.g., 8-(Bromomethyl)-6-fluoroquinoline, CAS 926262-79-5), bromine at position 8 increases affinity for ATP-binding sites, while fluorine at position 6 reduces off-target interactions .

Q. What computational tools predict the stability of 6-Bromo-8-fluoro-tetrahydroisoquinoline under physiological conditions?

  • Methods :

  • Molecular Dynamics (MD) : Simulate hydrolysis susceptibility of the C-Br bond at varying pH.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to compare bromine vs. chlorine analogs.
    • Outcome : Bromine’s lower electronegativity vs. chlorine increases hydrolytic lability, requiring formulation adjustments (e.g., lyophilization) .

Methodological Challenges & Solutions

Q. Why do discrepancies arise in reported melting points or spectral data for halogenated tetrahydroisoquinolines?

  • Root Cause :

  • Polymorphism (crystal packing variations).
  • Trace solvents in crystallization (e.g., EtOAc vs. hexane).
    • Resolution : Standardize recrystallization solvents and report DSC (Differential Scanning Calorimetry) thermograms alongside melting points .

Q. How to mitigate toxicity risks during large-scale synthesis?

  • Safety Protocols :

  • Use closed-system reactors to avoid inhalation of bromine/fluorine gases.
  • Quench waste with NaHSO₃ to neutralize reactive halides before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。